molecular formula C22H20O4 B5548585 2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate

2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate

Cat. No.: B5548585
M. Wt: 348.4 g/mol
InChI Key: ZEZFNHJAXJEXGX-UHFFFAOYSA-N
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Description

2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromen core with a phenyl group at the 4-position and a cyclohexanecarboxylate ester at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with cyclohexanecarboxylate chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for a specified duration . The crude product is then purified using techniques such as flash chromatography on silica gel.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The phenyl and cyclohexanecarboxylate groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized chromen derivatives.

Scientific Research Applications

2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate involves its interaction with specific molecular targets. The chromen core can interact with enzymes and receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-4-phenyl-2H-chromen-7-yl cyclohexanecarboxylate is unique due to the presence of the cyclohexanecarboxylate ester, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

(2-oxo-4-phenylchromen-7-yl) cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c23-21-14-19(15-7-3-1-4-8-15)18-12-11-17(13-20(18)26-21)25-22(24)16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZFNHJAXJEXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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